molecular formula C7H12OS B13832696 1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde

1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde

Cat. No.: B13832696
M. Wt: 144.24 g/mol
InChI Key: FSLXKWFKLJBTPU-UHFFFAOYSA-N
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Description

1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde is a chemical compound characterized by a cyclopropane ring substituted with a propan-2-ylsulfanyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a sulfur-containing reagent. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propan-2-ylsulfanyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-Propan-2-ylsulfanylcyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-Propan-2-ylsulfanylcyclopropane-1-methanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the propan-2-ylsulfanyl group can participate in various chemical interactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propan-2-yloxycyclopropane-1-carbaldehyde: Similar structure with an oxygen atom instead of sulfur.

    1-(Furan-2-yl)propan-1-ol: Contains a furan ring instead of a cyclopropane ring.

    Cyclopropane-1-carbaldehyde: Lacks the propan-2-ylsulfanyl group.

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

1-propan-2-ylsulfanylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H12OS/c1-6(2)9-7(5-8)3-4-7/h5-6H,3-4H2,1-2H3

InChI Key

FSLXKWFKLJBTPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC1)C=O

Origin of Product

United States

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